molecular formula C14H26O2 B13782406 Undec-10-enyl propanoate CAS No. 72928-24-6

Undec-10-enyl propanoate

Cat. No.: B13782406
CAS No.: 72928-24-6
M. Wt: 226.35 g/mol
InChI Key: MVNIQZNNNMCYJX-UHFFFAOYSA-N
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Description

Undec-10-enyl propanoate is an organic compound with the molecular formula C14H26O2 It is an ester formed from undec-10-enol and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-enyl propanoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Another method involves the transesterification of undec-10-enyl acetate with propanoic acid. This reaction can be catalyzed by bases such as sodium methoxide or sodium ethoxide. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enyl propanoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the undec-10-enyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Undec-10-enyl alcohol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Undec-10-enyl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of undec-10-enyl propanoate involves its interaction with various molecular targets. In oxidation reactions, the double bond in the undec-10-enyl group is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-enyl acetate: Similar in structure but with an acetate group instead of a propanoate group.

    Undec-10-enyl butanoate: Similar but with a butanoate group.

    Undec-10-enyl undec-10-enoate: Contains two undec-10-enyl groups.

Uniqueness

Undec-10-enyl propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

72928-24-6

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

undec-10-enyl propanoate

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3H,1,4-13H2,2H3

InChI Key

MVNIQZNNNMCYJX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCCCCCCC=C

Origin of Product

United States

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